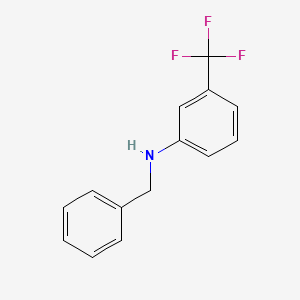

N-benzyl-3-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

N-benzyl-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N/c15-14(16,17)12-7-4-8-13(9-12)18-10-11-5-2-1-3-6-11/h1-9,18H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFKRFUTMGWQPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Synthesis, Properties, and Applications of N-Benzyl-3-(trifluoromethyl)aniline

Executive Summary

In modern synthetic and medicinal chemistry, the strategic incorporation of fluorinated motifs is a proven tactic for modulating a molecule's pharmacokinetic and pharmacodynamic profile. N-benzyl-3-(trifluoromethyl)aniline (CAS: 404-64-8) serves as a highly versatile secondary amine building block. By combining the steric bulk and lipophilicity of a benzyl group with the profound electronic deactivation and metabolic stability imparted by a meta-trifluoromethyl (

As an application scientist, I frequently observe researchers encountering bottlenecks when handling electron-deficient anilines. This guide provides an in-depth analysis of the physicochemical properties of this compound and establishes field-proven, self-validating synthetic protocols designed to overcome the inherent electronic challenges of its synthesis.

Physicochemical Profiling & Structural Dynamics

The physical and chemical behavior of this compound is dictated by the push-pull dynamics of its substituents. The

Table 1: Core Quantitative Properties

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 404-64-8 | [1] |

| Molecular Formula | [1] | |

| Molecular Weight | 251.25 g/mol | [1] |

| Boiling Point | 118-119 °C at 2 Torr | |

| Structural Class | Aromatic Secondary Amine | [1] |

Pharmacophoric Utility in Drug Development

Before detailing the synthesis, it is crucial to understand why this specific molecular architecture is targeted. The structural deconstruction below highlights the functional contributions of each moiety to the molecule's overall utility in drug discovery.

Structural deconstruction and pharmacophoric contributions of the molecule's core moieties.

Synthetic Methodologies: Overcoming Electronic Deactivation

Synthesizing secondary anilines from primary anilines presents a classical challenge: preventing over-alkylation to the tertiary amine. When the starting material is 3-(trifluoromethyl)aniline, the challenge is compounded by the

To address this, two distinct pathways can be employed. The reductive amination pathway is the gold standard, while direct N-alkylation serves as a situational alternative.

Mechanistic Pathway of Reductive Amination

Mechanistic pathway of the reductive amination to form this compound.

Protocol A: One-Pot Reductive Amination (Preferred)

Rationale: By forcing the formation of an imine (Schiff base) and subsequently reducing it in situ, we completely bypass the risk of over-alkylation. Because the aniline is electron-deficient, an acid catalyst is mandatory to activate the benzaldehyde carbonyl for nucleophilic attack[2].

Step-by-Step Self-Validating Protocol:

-

Imine Formation: In a flame-dried round-bottom flask under an inert

atmosphere, dissolve 3-(trifluoromethyl)aniline (1.0 eq) and benzaldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 eq).-

Causality: Acetic acid protonates the carbonyl oxygen of benzaldehyde, increasing its electrophilicity to compensate for the poor nucleophilicity of the aniline.

-

Validation Check: The solution will visually transition from colorless to a distinct pale yellow, indicating the formation of the conjugated imine system.

-

-

Selective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add sodium triacetoxyborohydride (

) (1.5 eq).-

Causality:

is specifically chosen over Sodium Borohydride (

-

-

Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature for 2 to 4 hours.

-

Validation Check: Spot the mixture on a silica TLC plate (Eluent: 8:2 Hexanes/Ethyl Acetate). The starting aniline (UV active,

) should be entirely consumed, replaced by a new, less polar spot corresponding to the secondary amine (

-

-

Quenching and Workup: Slowly add saturated aqueous

until gas evolution (-

Causality: This step neutralizes the acetic acid catalyst and safely decomposes any unreacted hydride reagent.

-

-

Isolation: Extract the aqueous layer with dichloromethane (

mL). Dry the combined organic layers over anhydrous

Protocol B: Direct N-Alkylation (Alternative)

Rationale: Direct

Step-by-Step Self-Validating Protocol:

-

Reagent Assembly: Dissolve 3-(trifluoromethyl)aniline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add anhydrous potassium carbonate (

) (2.0 eq).-

Causality: DMF, a polar aprotic solvent, is critical. It leaves the nucleophile unsolvated and highly reactive, which is necessary to drive the

reaction forward against the deactivated aniline[2].

-

-

Alkylation: Cool the mixture to 0 °C and add benzyl bromide (0.95 eq) dropwise.

-

Causality: Using a strict substoichiometric amount of the electrophile (benzyl bromide) acts as a physical barrier against over-alkylation.

-

-

Heating and Monitoring: Heat the mixture to 60 °C for 12 hours.

-

Validation Check: Monitor via LC-MS. If the reaction stalls at ~80% conversion, do not add more benzyl bromide. Adding excess electrophile will immediately trigger the formation of the tertiary amine byproduct[3].

-

-

Workup: Dilute the mixture heavily with water to dissolve the inorganic salts and extract with ethyl acetate. Wash the organic layer extensively with brine (

) to pull residual DMF into the aqueous phase. Dry, concentrate, and purify.

References

- EvitaChem. "Buy this compound (EVT-2655521)". EvitaChem.

- Hoffman Fine Chemicals. "CAS RN 404-64-8 | this compound". Hoffman Fine Chemicals.

- BenchChem. "4-Methyl-3-(trifluoromethyl)aniline | 65934-74-9". BenchChem.

- BenchChem. "4-Bromo-3-fluoro-2-methylaniline | 127408-03-1". BenchChem.

Sources

Comprehensive Technical Guide on N-Benzyl-3-(trifluoromethyl)aniline Derivatives (CAS: 404-64-8): Synthesis, Mechanisms, and Applications in Drug Discovery

Executive Summary & Structural Rationale

N-benzyl-3-(trifluoromethyl)aniline (CAS: 404-64-8) is a highly versatile aromatic amine utilized extensively as a foundational building block in [1]. The strategic incorporation of the trifluoromethyl (-CF₃) group into the meta-position of the aniline ring fundamentally alters the molecule's physicochemical and pharmacokinetic profile.

In medicinal chemistry, the -CF₃ moiety is considered a privileged functional group. It serves as a potent bioisostere for halogens or methyl groups, significantly enhancing the lipophilicity and target-binding affinity of the [2]. By lowering the basicity of the adjacent amine through strong electron-withdrawing inductive effects (-I), the -CF₃ group protects the molecule from rapid [3]. This guide details the physicochemical properties, self-validating synthetic protocols, and mechanistic applications of this critical intermediate.

Physicochemical Profiling

Understanding the baseline quantitative properties of this compound is essential for predicting its behavior in downstream synthesis, purification, and biological assays.

Table 1: Physicochemical Properties of this compound

| Property | Value | Causality / Scientific Significance |

| CAS Number | 404-64-8 | Unique identifier for regulatory and procurement tracking[1]. |

| Molecular Formula | C₁₄H₁₂F₃N | Indicates a high degree of fluorination relative to carbon content[1]. |

| Molecular Weight | 251.25 g/mol | Optimal size for fragment-based drug design and further derivatization[1]. |

| Boiling Point | 118-119 °C at 2 Torr | High boiling point necessitates vacuum distillation for[4]. |

| Appearance | Colorless to pale yellow liquid | Color shifts to deep yellow/brown indicate trace oxidation of the amine. |

Synthetic Methodologies: Reductive Amination

The most efficient and scalable route to synthesize this compound is the reductive amination of 3-(trifluoromethyl)aniline with benzaldehyde.

Protocol: Mild Reductive Amination using NaBH(OAc)₃

This protocol is designed as a self-validating system . The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) over standard sodium borohydride (NaBH₄) is a critical experimental parameter. NaBH(OAc)₃ is a milder reducing agent that selectively reduces the intermediate imine without prematurely reducing the benzaldehyde starting material.

Step-by-Step Methodology:

-

Imine Formation: Dissolve 1.0 equivalent of 3-(trifluoromethyl)aniline (CAS: 98-16-8) and 1.05 equivalents of benzaldehyde in anhydrous 1,2-dichloroethane (DCE).

-

Causality: DCE is chosen over dichloromethane (DCM) because its higher boiling point allows for gentle heating. This is necessary because the electron-withdrawing meta-CF₃ group significantly reduces the nucleophilicity of the aniline nitrogen, slowing the initial nucleophilic attack onto the aldehyde[3].

-

-

Acid Catalysis: Add 1.0 equivalent of glacial acetic acid.

-

Causality: Acetic acid protonates the carbonyl oxygen of benzaldehyde, increasing its electrophilicity and driving the thermodynamically unfavorable imine formation to completion.

-

-

Selective Reduction: Portion-wise, add 1.5 equivalents of NaBH(OAc)₃ at 0 °C, then allow the reaction to warm to room temperature (25 °C) and stir for 4-6 hours.

-

Causality: Portion-wise addition at 0 °C controls the exothermic reduction, preventing thermal degradation of the imine intermediate.

-

-

Self-Validating QC Step: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the highly UV-active 3-(trifluoromethyl)aniline spot confirms conversion. Immediately validate the crude reaction mixture using ¹⁹F NMR; the presence of a single sharp peak at -62.5 ppm ensures no defluorination or side-reactions occurred during the reduction step.

-

Workup & Purification: Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid. Extract with ethyl acetate, dry over MgSO₄, and concentrate. Purify via vacuum distillation (collecting the fraction at 118-119 °C at 2 Torr)[4].

Fig 1: Self-validating reductive amination workflow for CAS 404-64-8.

Mechanistic Workflow & Target Engagement

In modern drug development, derivatives of this compound are frequently deployed as kinase inhibitors or G-protein coupled receptor (GPCR) modulators. The mechanistic value of the -CF₃ group lies in its unique steric and electronic properties.

When a synthesized derivative binds to a target kinase (e.g., p38 MAPK), the trifluoromethyl group actively displaces ordered water molecules from deep, hydrophobic binding clefts. This displacement results in a highly favorable gain in binding entropy (the classical hydrophobic effect). Furthermore, the robust C-F bonds are highly resistant to biological degradation, extending the[5].

Fig 2: Logical relationship of kinase inhibition by CF3-substituted derivatives.

Analytical Validation

To ensure the scientific integrity of the synthesized this compound, a rigorous analytical validation protocol must be followed.

-

¹H NMR (CDCl₃): The benzyl methylene (-CH₂-) protons will appear as a distinct singlet or doublet (depending on the exchange rate of the adjacent -NH proton) around 4.3 ppm. The secondary amine proton (-NH) typically appears as a broad singlet near 4.0 ppm.

-

¹⁹F NMR (CDCl₃): This is the ultimate self-validating tool for this molecule. The -CF₃ group will present as a sharp, intense singlet at approximately -62.5 ppm. Because fluorine is 100% naturally abundant as the ¹⁹F isotope and there is no background fluorine in standard biological or synthetic matrices, this signal unequivocally confirms the structural integrity of the trifluoromethyl moiety[3].

-

HPLC-MS: Expect a strong [M+H]⁺ peak at m/z 252.1. The high lipophilicity of the -CF₃ group will result in a relatively long retention time on a standard C18 reverse-phase column compared to an unfluorinated analog.

References

-

Wikipedia Contributors. "Trifluoromethyl group". Wikipedia, The Free Encyclopedia. URL: [Link]

-

Yale, H. L. (1959). "The Trifluoromethyl Group in Medicinal Chemistry". Journal of Medicinal and Pharmaceutical Chemistry, 1(2), 121-133. URL:[Link]

-

Monkovic, J. M., et al. (2022). "Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages". National Center for Biotechnology Information (PMC). URL:[Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 3. Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. The trifluoromethyl group in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Lipophilicity and LogP of fluorinated N-benzyl anilines

An In-Depth Technical Guide to the Lipophilicity and LogP of Fluorinated N-Benzyl Anilines

Executive Summary

In modern drug discovery, the strategic manipulation of a molecule's physicochemical properties is paramount to achieving a desirable pharmacokinetic and pharmacodynamic profile. Lipophilicity, quantified by the partition coefficient (LogP), stands out as a critical parameter governing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET).[1][2] The N-benzyl aniline scaffold is a privileged structure in medicinal chemistry, but its inherent lipophilicity often requires fine-tuning. Fluorination has emerged as a powerful tool for this purpose, offering a nuanced approach to modulating molecular properties.[3] This guide provides a comprehensive exploration of the interplay between fluorination and the lipophilicity of N-benzyl anilines. Authored from the perspective of a Senior Application Scientist, it delves into the underlying principles of how fluorine substitution impacts LogP, provides robust, field-proven experimental protocols for its determination, and illustrates the logical frameworks guiding these scientific endeavors.

The Fundamental Role of Lipophilicity in Drug Discovery

Lipophilicity is arguably the most influential physicochemical property of a potential drug.[4] It describes a compound's affinity for a lipid-like, non-polar environment versus an aqueous, polar one. This balance is critical because a drug candidate must traverse a complex landscape of aqueous (blood plasma, cytosol) and lipid (cell membranes) environments to reach its target.

-

Absorption & Distribution: A compound must possess sufficient lipophilicity to partition from the aqueous environment of the gastrointestinal tract into and across the lipid bilayers of cell membranes for oral absorption.[5] However, excessive lipophilicity can lead to poor aqueous solubility, precipitation, and sequestration in fatty tissues, reducing bioavailability.[1][6]

-

Metabolism & Excretion: Highly lipophilic compounds are more readily metabolized by cytochrome P450 (CYP450) enzymes in the liver and may exhibit increased plasma protein binding, which can affect their free concentration and clearance.[2][4]

-

Target Binding & Toxicity: Lipophilicity influences how a ligand recognizes and binds to its target protein, but high lipophilicity is often correlated with non-specific binding and promiscuity, leading to off-target effects and toxicity.[4]

The most common metric for lipophilicity is LogP , the base-10 logarithm of the partition coefficient between n-octanol and water.[4][7] For ionizable compounds, the LogD value, which is the distribution coefficient at a specific pH (typically physiological pH 7.4), is more relevant as it accounts for both the neutral and ionized species.[8]

Fluorine's Unique Influence on Physicochemical Properties

The introduction of fluorine into a drug candidate is a cornerstone of modern medicinal chemistry.[3] This is not merely an act of substitution but a strategic intervention to modulate a suite of properties. The high electronegativity of fluorine and the exceptional strength of the carbon-fluorine (C-F) bond are central to its effects.[9]

-

Metabolic Stability: Fluorine can act as a "metabolic shield." By replacing a hydrogen atom at a site susceptible to oxidative metabolism by CYP450 enzymes, a C-F bond can block this pathway, thereby increasing the drug's half-life.[3]

-

Acidity/Basicity (pKa): As a powerful electron-withdrawing group, fluorine can lower the pKa of nearby acidic protons or basic nitrogen atoms, altering the ionization state of the molecule at physiological pH.[3]

-

Conformational Control & Binding: The stereoelectronic effects of fluorine can influence molecular conformation, favoring binding-competent geometries. It can also participate in favorable electrostatic and hydrogen bonding interactions within a protein binding pocket.[3][10]

The effect of fluorination on lipophilicity is particularly nuanced. While it is often assumed to increase lipophilicity, the reality is context-dependent. Fluorination of an aromatic ring generally increases LogP, as the electron-withdrawing nature of fluorine reduces the polarity of the ring.[10] Conversely, fluorination on an aliphatic chain can sometimes decrease lipophilicity due to complex solvation effects.[1][10]

Modulating the Lipophilicity of N-Benzyl Anilines via Fluorination

The N-benzyl aniline core is a common motif in pharmacologically active compounds, including enzyme inhibitors.[11] Its structure presents two aromatic rings that can be functionalized. The strategic placement of fluorine atoms allows for precise control over the molecule's overall lipophilicity.

The introduction of fluorine on either the aniline or the benzyl ring is expected to increase LogP. The magnitude of this increase depends on the position and number of fluorine atoms. A trifluoromethyl (-CF3) group, for instance, will impart a significantly greater increase in lipophilicity than a single fluorine atom due to its larger, non-polar surface area.

Furthermore, fluorination can influence intramolecular hydrogen bonding (IMHB). An N-H proton on the aniline can potentially form an IMHB with a fluorine atom on the benzyl ring (N-H···F-C), particularly if the conformation allows for proximity.[12][13][14] Such an interaction can mask the polar N-H group, reducing its interaction with water and thereby increasing the measured LogP.[15]

Data Presentation: Predicted LogP Shifts in Fluorinated N-Benzyl Anilines

The following table illustrates the predicted impact of various fluorination patterns on the LogP of the parent N-benzyl aniline scaffold. The LogP values are illustrative, based on established principles of fragment contributions and electronic effects.

| Compound | Substitution Pattern | Predicted LogP | Rationale for LogP Change |

| 1 | N-Benzyl Aniline (Parent) | ~3.50 | Baseline lipophilicity of the scaffold. |

| 2 | 4-Fluoro (Aniline Ring) | ~3.90 | Aromatic fluorination increases lipophilicity. |

| 3 | 4-Fluoro (Benzyl Ring) | ~3.90 | Aromatic fluorination increases lipophilicity.[10] |

| 4 | 2,6-Difluoro (Aniline Ring) | ~4.25 | Additive effect of two fluorine atoms. |

| 5 | 4-Trifluoromethyl (Benzyl Ring) | ~4.60 | The -CF3 group is a highly lipophilic substituent.[10] |

| 6 | 2-Fluoro (Benzyl Ring) | ~3.85 | Potential for N-H···F intramolecular hydrogen bond may slightly increase LogP more than expected from simple addition.[14] |

Experimental Determination of LogP: Protocols and Best Practices

While computational models provide useful estimates, experimentally determined LogP/LogD values are essential for accurate compound profiling.[16][17] The two most widely accepted methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 4.1: The Shake-Flask Method (Gold Standard)

The shake-flask method is considered the definitive "gold standard" for LogP measurement due to its direct determination of the partition coefficient.[8][18] It involves measuring the concentration of a solute in two equilibrated, immiscible phases (n-octanol and water/buffer).

Causality Behind Experimental Choices:

-

Pre-saturation: The n-octanol and aqueous buffer phases are pre-saturated with each other for at least 24 hours. This is critical because n-octanol has some miscibility in water (and vice versa). Failing to pre-saturate would cause volume changes during the experiment as the solvents equilibrate, leading to inaccurate concentration measurements.

-

Centrifugation: After shaking to reach equilibrium, the mixture is centrifuged to ensure a clean and complete separation of the two phases. This prevents cross-contamination, which would skew the final concentration analysis.

-

Concentration Analysis: The concentration of the analyte in each phase is determined, typically by LC-MS/UV. This provides the direct data needed for the LogP calculation: LogP = log10([analyte]octanol / [analyte]aqueous).

Step-by-Step Methodology:

-

Preparation: Prepare a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD7.4). Pre-saturate this buffer with n-octanol and, separately, pre-saturate n-octanol with the buffer by stirring them together for 24 hours and allowing them to separate.[5][19]

-

Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and pre-saturated buffer.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-3 hours) to ensure the compound reaches equilibrium between the two phases.[5]

-

Phase Separation: Centrifuge the mixture at high speed (e.g., 3000 rpm for 10-15 minutes) to achieve complete phase separation.[5]

-

Sampling: Carefully remove an aliquot from both the upper n-octanol layer and the lower aqueous layer.

-

Quantification: Determine the concentration of the compound in each aliquot using a validated analytical method like LC-MS/UV.

-

Calculation: Calculate the LogD value using the formula: LogD = log10 (Concentration in n-octanol / Concentration in aqueous phase).

Diagram: Shake-Flask LogP Determination Workflow

Protocol 4.2: The RP-HPLC Method (High-Throughput)

The RP-HPLC method offers significant advantages in speed, sample consumption, and automation, making it ideal for screening larger numbers of compounds.[16][18][20] It determines LogP indirectly by correlating a compound's retention time (t_R) on a non-polar stationary phase (like C18) with the known LogP values of a set of standard compounds.[4][21]

Causality Behind Experimental Choices:

-

Calibration Curve: This is the cornerstone of the method's validity. A linear relationship exists between the logarithm of the capacity factor (log k') and the LogP for a homologous series of compounds. By running a set of well-characterized standards with known LogP values, a calibration curve is generated. This self-validating system ensures that the retention time of the unknown compound can be reliably translated into a LogP value.[16][18]

-

Capacity Factor (k'): We use the capacity factor (k' = (t_R - t_0) / t_0), not just the retention time, because it normalizes for the column's dead time (t_0). This makes the measurement more robust and transferable between different HPLC systems and columns.

-

Isocratic Elution: An isocratic mobile phase (constant composition of organic solvent and water) is used to ensure that the retention is based purely on the partitioning behavior of the analyte, which is the principle underlying the correlation to LogP.

Step-by-Step Methodology:

-

System Setup: Use a reverse-phase HPLC system with a C18 column and a UV detector.

-

Mobile Phase: Prepare an isocratic mobile phase of methanol (or acetonitrile) and a buffer (e.g., pH 7.4).

-

Dead Time (t_0) Determination: Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column dead time (t_0).

-

Calibration Standards: Select a set of 5-7 reference compounds with known LogP values that bracket the expected LogP of the test compounds. Prepare solutions of these standards.

-

Generate Calibration Curve:

-

Inject each standard individually and record its retention time (t_R).

-

For each standard, calculate the capacity factor: k' = (t_R - t_0) / t_0.

-

Calculate log k' for each standard.

-

Plot the known LogP values (y-axis) against the calculated log k' values (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c).[18]

-

-

Analyze Test Compounds: Inject the fluorinated N-benzyl aniline of interest under the identical chromatographic conditions and record its retention time.

-

Calculate LogP:

-

Calculate the capacity factor (k') and then log k' for the test compound.

-

Substitute the log k' value into the linear regression equation from the calibration curve to determine its LogP.[18]

-

Diagram: RP-HPLC LogP Determination Workflow

Comparison of LogP Determination Methods

| Feature | Shake-Flask Method | RP-HPLC Method |

| Principle | Direct partition measurement | Indirect, via correlation |

| Throughput | Low | High |

| Sample Purity | High purity required | Less sensitive to impurities[18][22] |

| Sample Amount | Larger volume needed | Small volume needed[18] |

| LogP Range | Limited (-2 to 4)[18][19] | Broader (0 to 6+)[18][22] |

| Accuracy | Gold standard, highly accurate | Good, but depends on standards |

| Labor Intensity | High | Low (automatable) |

Conclusion and Future Perspectives

The lipophilicity of N-benzyl anilines is a critical determinant of their potential as drug candidates. Strategic fluorination provides a powerful and nuanced tool for medicinal chemists to rationally modulate this property, thereby optimizing the ADMET profile. While aromatic fluorination reliably increases lipophilicity, the effects of substitution patterns and the potential for intramolecular interactions necessitate careful study.

An integrated approach combining predictive in silico models for initial design with high-throughput RP-HPLC for screening and definitive shake-flask analysis for lead candidates represents the most robust strategy. Understanding the causal principles behind these experimental methods ensures the generation of high-quality, reliable data, which is the bedrock of successful drug development. As synthetic methodologies for late-stage fluorination continue to advance, the ability to precisely control the lipophilic character of complex scaffolds like N-benzyl anilines will further empower the design of safer and more effective medicines.

References

-

Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms. [Link]

- Anonymous. Fluorine in drug discovery: Role, design and case studies.

-

ResearchGate. The influence of aliphatic fluorination on lipophilicity. [Link]

-

Quora. (2020, March 24). Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?[Link]

-

The University of Brighton. (2021, July 2). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. [Link]

-

Cambridge MedChem Consulting. LogP/D. [Link]

-

Polli, J., et al. (2023, September 25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. [Link]

-

ResearchGate. Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [Link]

-

Kheylik, Y. (2024, August). LogP / LogD shake-flask method v1. ResearchGate. [Link]

- Andrés, A., et al. Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral.

-

ECETOC. Assessment of reverse - phase. [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis. [Link]

- Google Patents. US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

-

Linclau, B., et al. (2020, May 14). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Australian Journal of Chemistry. [Link]

-

Domainex. Shake Flask LogD. [Link]

-

Gurbych, O., et al. (2024, July 23). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]

-

Wiczling, P., et al. (2021). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules. [Link]

-

Abu-Awwad, F. M. A QSAR Study of the Activity of Some Fluorinated Anesthetics. Der Pharma Chemica. [Link]

-

Linclau, B., et al. (2015, October 23). Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. Angewandte Chemie International Edition. [Link]

-

Vistoli, G., et al. Log P as a tool in intramolecular hydrogen bond considerations. IRIS-AperTO. [Link]

-

ResearchGate. (2015, October 17). Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. [Link]

-

Kumar, P., & Mishra, A. (2018). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Molecules. [Link]

-

Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

Zorya, A. V., et al. (2018). Convenient way to experimentally determine the lipophilicity (logP) of new synthetic biologically active compounds using high. Journal of Pharmaceutical Sciences and Research. [Link]

-

Bal, C., et al. (2022). Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study. Arabian Journal of Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scilit.com [scilit.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. Shake Flask LogD | Domainex [domainex.co.uk]

- 6. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. quora.com [quora.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study - Arabian Journal of Chemistry [arabjchem.org]

- 12. Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iris.unito.it [iris.unito.it]

- 16. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. connectsci.au [connectsci.au]

- 18. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 19. diposit.ub.edu [diposit.ub.edu]

- 20. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 21. jpsr.pharmainfo.in [jpsr.pharmainfo.in]

- 22. ecetoc.org [ecetoc.org]

Strategic Safety & Handling Guide: N-benzyl-3-(trifluoromethyl)aniline

CAS Registry Number: 404-64-8 Formula: C₁₄H₁₂F₃N Molecular Weight: 251.25 g/mol

Executive Summary & Molecular Profile

N-benzyl-3-(trifluoromethyl)aniline is a specialized secondary amine intermediate used primarily in the synthesis of agrochemicals and pharmaceutical candidates (e.g., fenfluramine analogs, kinase inhibitors). Its structural core combines a lipophilic benzyl group with an electron-withdrawing trifluoromethyl (CF₃) moiety on the aniline ring.

Why this guide exists: Standard Safety Data Sheets (SDS) often provide generic "N/A" data for research-grade intermediates. This guide bridges that gap by applying Structure-Activity Relationship (SAR) logic, deriving safety protocols from the highly toxic parent compound, 3-(trifluoromethyl)aniline, while accounting for the physicochemical shifts introduced by benzylation.

Physiochemical Properties (Experimental & Predicted)

| Property | Value | Context/Implication |

| Physical State | Liquid (Yellow to pale oil) | Handle with liquid transfer protocols; avoid aerosolization. |

| Boiling Point | 118–119 °C @ 2 Torr | High boiling point reduces ambient vapor risk compared to parent aniline, but heating increases inhalation hazard. |

| Density | ~1.26 g/mL | Denser than water; sinks in aqueous spills. |

| Solubility | Lipophilic (LogP > 4.0 est.) | Highly permeable through nitrile gloves and skin. Double-gloving is mandatory. |

| Reactivity | Secondary Amine | Nucleophilic; reacts violently with acid chlorides, anhydrides, and strong oxidizers. |

Risk Assessment & Toxicology (The "Why")

Expert Insight: Do not treat this merely as an irritant. The metabolic stability of the CF₃ group combined with the aniline core presents specific toxicological risks.

The Aniline Toxicity Mechanism

Like its parent compound (3-aminobenzotrifluoride), this derivative poses a risk of Methemoglobinemia . Upon absorption (skin/inhalation), hepatic metabolism can N-hydroxylate the amine. The resulting metabolite oxidizes ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), destroying the blood's oxygen-carrying capacity.

-

Early Signs: Cyanosis (blue lips/fingernails), headache, fatigue.

-

Latency: Symptoms may be delayed 2–4 hours post-exposure.

The "Trojan Horse" Effect of the CF₃ Group

The trifluoromethyl group is metabolically stable and highly lipophilic. This increases the compound's ability to cross the blood-brain barrier and dermal layers compared to non-fluorinated anilines.

-

Operational Consequence: Standard latex gloves offer zero protection . Breakthrough time for nitrile is reduced.

GHS Hazard Classification (Derived)

Based on Read-Across from CAS 98-16-8 and Benzylamines:

-

Acute Tox. 3 (Oral/Dermal/Inhalation): Toxic if swallowed, in contact with skin, or inhaled.

-

Skin/Eye Irrit. 2/2A: Causes skin and serious eye irritation.

-

STOT RE 2: May cause damage to blood/liver through prolonged exposure.

-

Aquatic Chronic 2: Toxic to aquatic life with long-lasting effects.[1]

Operational Handling & Synthesis Protocol

Directive: The following workflow uses a "Self-Validating" approach where safety checks are physical steps in the synthesis.

Synthesis: Reductive Amination (Preferred Route)

Objective: Synthesize this compound from 3-(trifluoromethyl)aniline and Benzaldehyde.

Reaction:

Step-by-Step Protocol

-

Setup (The Containment Check):

-

Work in a certified fume hood.

-

PPE: Neoprene or double-layer Nitrile gloves (0.11mm min), lab coat, full-face shield if working >10g.

-

Validation: Verify quench solution (Sat.

) is prepared before starting.

-

-

Imine Formation (The Equilibrium):

-

Dissolve 3-(trifluoromethyl)aniline (1.0 eq) and Benzaldehyde (1.0 eq) in MeOH or DCE.

-

Add catalytic Acetic Acid (AcOH) or

to drive equilibrium. -

Observation: Solution often warms slightly; color change indicates imine formation.

-

-

Reduction (The Exotherm Hazard):

-

Cool mixture to 0°C.

-

Add Sodium Borohydride (

, 1.5 eq) portion-wise. -

Critical Control Point: Monitor gas evolution (

). Do not seal the vessel. -

Causality: Rapid addition causes thermal runaway and solvent boil-over.

-

-

Workup & Isolation:

-

Quench with Sat.

(slowly). -

Extract with EtOAc.[2] Wash organic layer with Brine.

-

Dry over

, filter, and concentrate. -

Purification: Flash Column Chromatography (Hexane/EtOAc).

-

Workflow Visualization

The following diagram illustrates the synthesis logic with embedded safety gates.

Caption: Synthesis workflow emphasizing thermal control points and H2 gas management during reductive amination.

Emergency Response & Exposure Management

Trustworthiness: In the event of exposure, immediate action supersedes waiting for medical personnel. This decision tree guides the first 5 minutes.

First Aid Protocols

-

Skin Contact:

-

IMMEDIATE: Drench with water for 15 minutes.[3]

-

Use PEG-400 (Polyethylene Glycol) if available (superior for lipophilic anilines), otherwise soap/water.

-

Monitor for cyanosis.

-

-

Eye Contact:

-

Rinse with eyewash station for 15+ minutes.

-

Hold eyelids apart to ensure irrigation of the cornea.

-

-

Inhalation:

Spill Response (Small Scale < 100mL)

-

Evacuate immediate area.

-

Don PPE: Double nitrile gloves, respiratory protection (ABEK filter).

-

Absorb: Use vermiculite or sand. Do not use sawdust (fire hazard with oxidizers).

-

Decontaminate: Wipe surface with dilute HCl (converts amine to non-volatile salt), then water.

Exposure Decision Logic

Caption: Rapid response decision tree for this compound exposure.

References

-

Hoffman Fine Chemicals. (n.d.).[4] this compound Product Data (CAS 404-64-8). Retrieved from

-

Sigma-Aldrich (Merck). (2025). Safety Data Sheet: 3-(Trifluoromethyl)aniline (CAS 98-16-8).[1][5][6] Retrieved from

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CAS 98-16-8 (Parent Compound). Retrieved from

-

BenchChem. (n.d.). Safety Handling of Trifluoromethyl Aniline Derivatives.[4] Retrieved from

-

Apollo Scientific. (n.d.). Product Analysis: N-Benzyl-2,3-difluoro-4-(trifluoromethyl)aniline (Related Structure). Retrieved from

Sources

Technical Whitepaper: Positional Isomerism in N-Benzyl-(trifluoromethyl)anilines

This technical guide details the structural, synthetic, and functional distinctions between the ortho- and meta-isomers of N-benzyl-(trifluoromethyl)aniline.

Comparative Analysis of Steric, Electronic, and Synthetic Parameters

Executive Summary

In medicinal chemistry and lead optimization, the precise placement of a trifluoromethyl (

Part 1: Structural & Electronic Analysis

The fundamental difference between the two isomers lies in the interplay between the bulky

Steric vs. Electronic Dominance

-

This compound (Meta):

-

Electronic: The

group exerts a strong electron-withdrawing inductive effect ( -

Conformation: The amine nitrogen retains partial

character, allowing the lone pair to conjugate with the aromatic

-

-

N-Benzyl-2-(trifluoromethyl)aniline (Ortho):

-

Steric: The Van der Waals radius of a

group ( -

Conformation: To relieve steric strain, the N-benzyl group twists out of the plane of the phenyl ring. This breaks the

conjugation, localizing the lone pair on the nitrogen but making it sterically inaccessible.

-

Visualization of Steric Clash

The following diagram illustrates the conformational restriction in the ortho-isomer compared to the free rotation of the meta-isomer.

Caption: Figure 1. Mechanistic flow illustrating how steric positioning of the trifluoromethyl group dictates conformational entropy and electronic resonance.

Part 2: Spectroscopic Differentiation

Distinguishing these isomers requires careful analysis of NMR coupling patterns.

| Feature | Ortho-Isomer (2- | Meta-Isomer (3- |

| Typically -60 to -63 ppm . May show broadening due to restricted rotation. | Typically -62 to -64 ppm . Sharp singlet. | |

| Multiplet/Complex. The proton adjacent to | Distinct Pattern. Look for a singlet-like peak (H2) sandwiched between the | |

| Quartet ( | Quartet ( | |

| NH Signal | Broad, often shifted upfield due to lack of H-bonding (steric shielding). | Sharper, typical aniline range (3.5 - 4.5 ppm). |

Part 3: Synthetic Methodology

Synthesis of the ortho-isomer is kinetically slower due to the nucleophilic attack being hindered by the adjacent

Protocol: Reductive Amination (General Procedure)

Reaction: Trifluoromethylaniline + Benzaldehyde

Reagents:

-

Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) - Preferred for mildness; or

. -

Catalyst: Acetic Acid (AcOH) - Essential to activate the imine.

Step-by-Step Workflow

-

Imine Formation:

-

Meta: Mix 1.0 eq 3-(trifluoromethyl)aniline and 1.0 eq benzaldehyde in DCE. Add 1.0 eq AcOH. Stir 30 mins at RT.[1]

-

Ortho: Mix reagents. Reflux or stir for 2-4 hours to ensure imine formation (steric hindrance slows attack).

-

-

Reduction:

-

Quench & Workup:

-

Quench with saturated

. -

Extract with DCM. Wash with brine. Dry over

.[3]

-

Synthetic Logic Diagram

Caption: Figure 2. Adaptive synthesis workflow showing the kinetic adjustments required for the sterically hindered ortho-isomer.

Part 4: Functional Implications in Drug Design[4]

Metabolic Stability (The "Metabolic Shield")

-

Ortho-Isomer: The 2-

group acts as a "metabolic shield." It sterically blocks Cytochrome P450 enzymes from accessing the nitrogen atom. This significantly inhibits N-dealkylation (a common clearance pathway). -

Meta-Isomer: The nitrogen is accessible. While the electron-withdrawing nature of the meta-

reduces the electron density (slowing oxidation slightly), it does not offer the steric protection of the ortho-isomer.

Basicity and Solubility

-

Lipophilicity: Both isomers increase

compared to aniline ( -

pKa (Basicity):

-

Meta: Reduced basicity due to inductive effect.

-

Ortho:Lowest basicity. The steric twist prevents the stabilization of the conjugate acid (ammonium cation) by solvent molecules (steric inhibition of solvation).

-

| Parameter | Ortho-Isomer | Meta-Isomer | Impact on Drug Design |

| N-Nucleophilicity | Low | Moderate | Ortho is harder to functionalize further (e.g., acylation). |

| Metabolic Clearance | Slow (Shielded) | Moderate | Ortho extends half-life ( |

| Receptor Binding | Twisted | Planar | Ortho explores distinct 3D chemical space; Meta mimics planar aromatics. |

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

-

Leroux, F. (2004). The "Ortho Effect" in Fluorine Chemistry: Recent Advances. ChemBioChem, 5(5), 644-649. Link

Sources

Fluorinated aniline building blocks for medicinal chemistry

Title: Fluorinated Aniline Building Blocks: A Medicinal Chemist’s Guide to Synthesis, Reactivity, and Application

Executive Summary

In modern medicinal chemistry, fluorinated anilines are not merely passive structural elements; they are active tools for multiparameter optimization (MPO).[1] The introduction of fluorine onto an aniline scaffold profoundly alters the electronic landscape of the amino group, modulates lipophilicity (LogD), and blocks metabolic soft spots. This guide provides a technical deep-dive into the selection, synthesis, and reactivity of these critical building blocks, specifically addressing the challenges of coupling electron-deficient nucleophiles in drug discovery.

Part 1: The Physicochemical Rationale

Why Fluorinate an Aniline?

The strategic placement of fluorine on an aniline ring is governed by three primary drivers: basicity modulation, conformation control, and metabolic stability.

1. Basicity Modulation (pKa)

The basicity of the aniline nitrogen is critical for solubility and hydrogen bond donor (HBD) capability. Fluorine is highly electronegative, exerting a strong inductive effect (

-

Aniline (Unsubstituted): pKa

4.6 -

4-Fluoroaniline: pKa

4.6. Counter-intuitive result: The inductive withdrawal is nearly perfectly balanced by the resonance donation ( -

3-Fluoroaniline: pKa

3.5. The inductive effect dominates at the meta position. -

2-Fluoroaniline: pKa

3.2. Strong inductive effect plus an intramolecular hydrogen bond (N-H

2. Metabolic Blocking Anilines are prone to oxidation by Cytochrome P450 enzymes, often leading to toxic quinone imines or rapid clearance.

-

Para-hydroxylation is the dominant pathway for electron-rich anilines.

-

Strategy: Capping the para position with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this metabolic route without adding significant steric bulk (Van der Waals radius: F = 1.47 Å vs H = 1.20 Å).

3. Lipophilicity Tuning Fluorination typically increases lipophilicity, facilitating membrane permeability.[1] However, this must be balanced against solubility.

Table 1: Comparative Properties of Fluorinated Anilines

| Building Block | pKa (Conjugate Acid) | LogP (Approx) | Electronic Character | Primary Application |

| Aniline | 4.6 | 0.9 | Neutral | Baseline scaffold |

| 4-Fluoroaniline | 4.6 | 1.2 | Resonance Donor | Metabolic blocking (para) |

| 3-Fluoroaniline | 3.5 | 1.3 | e- Withdrawing | pKa reduction, H-bond modulation |

| 2-Fluoroaniline | 3.2 | 1.1 | e- Withdrawing | Conformation lock, pKa reduction |

| 2,4-Difluoroaniline | ~2.0 | 1.4 | Highly e- Deficient | Dual metabolic block, Kinase inhibitors |

Part 2: Decision Logic for Building Block Selection

The following decision tree aids medicinal chemists in selecting the appropriate fluorinated aniline based on the specific ADME/Tox liability they are trying to solve.

Figure 1: Strategic selection of fluorinated aniline building blocks based on medicinal chemistry objectives.

Part 3: Reactivity & Synthetic Challenges[2][3]

The Nucleophilicity Paradox While fluorinated anilines are desirable for the final drug, they are notoriously difficult to incorporate during synthesis. The same electron-withdrawing effects that lower pKa also render the amine nitrogen a poor nucleophile .

-

Amide Coupling: Standard EDC/NHS couplings often fail or proceed sluggishly with polyfluorinated anilines (e.g., 2,4-difluoroaniline).

-

Solution: Use high-energy electrophiles (Acid Chlorides) or advanced coupling agents like HATU/COMU with a non-nucleophilic base (DIPEA).

-

-

Buchwald-Hartwig Amination: This is the most common route for synthesizing kinase inhibitors (Aniline + Aryl Halide). Electron-deficient anilines bind poorly to the Palladium center during the transmetallation/amine coordination step, and the reductive elimination is often rate-limiting.

Part 4: Experimental Protocol

Optimized Buchwald-Hartwig Coupling for Electron-Deficient Fluorinated Anilines

This protocol is designed for "difficult" couplings where the aniline is deactivated by fluorine (e.g., 2,4-difluoroaniline).

Rationale:

-

Ligand: BrettPhos or tBuBrettPhos are selected because they are bulky, electron-rich monophosphines designed specifically to facilitate the coupling of weak nucleophiles (primary amines) with aryl halides.

-

Base: Cs₂CO₃ (weak base) is preferred over NaOtBu to prevent side reactions with sensitive functional groups often found on the complex aryl halide partner.

-

Pre-catalyst: Pd₂ (dba)₃ provides a stable source of Pd(0).

Step-by-Step Methodology:

-

Preparation (In Glovebox or under Argon stream):

-

To a dry reaction vial equipped with a magnetic stir bar, add:

-

Aryl Bromide/Chloride (1.0 equiv, e.g., 1.0 mmol)

-

Fluorinated Aniline (1.2 equiv, 1.2 mmol)

-

Cs₂CO₃ (2.0 equiv, 2.0 mmol, finely ground and dried)

-

Pd₂(dba)₃ (2 mol%, 0.02 mmol)

-

BrettPhos (4 mol%, 0.04 mmol)

-

-

-

Solvent Addition:

-

Add anhydrous 1,4-Dioxane or Toluene (concentration 0.2 M).

-

Critical Step: Sparge the solvent with Argon for 10 minutes prior to addition to remove dissolved Oxygen, which poisons the phosphine ligand.

-

-

Reaction:

-

Seal the vial with a Teflon-lined cap.

-

Heat to 100°C for 12–18 hours.

-

Monitoring: Check by LC-MS. If conversion stalls, add a second portion of catalyst/ligand (1 mol% Pd / 2 mol% Ligand).

-

-

Workup:

-

Cool to room temperature.

-

Dilute with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts.

-

Concentrate the filtrate under reduced pressure.[2]

-

-

Purification:

-

Purify via Flash Column Chromatography (SiO₂). Note: Fluorinated anilines often streak on silica; add 1% Et₃N to the eluent if necessary.

-

Part 5: Workflow Visualization

The following diagram illustrates the optimization loop for coupling fluorinated anilines.

Figure 2: Optimization workflow for Palladium-catalyzed coupling of fluorinated anilines.

Part 6: Case Studies in Drug Development

1. Gefitinib (Iressa)

-

Target: EGFR Kinase Inhibitor (NSCLC).

-

Building Block: 3-Chloro-4-fluoroaniline .

-

Role: The aniline moiety fits into the hydrophobic pocket of the ATP binding site. The 4-fluoro substituent blocks metabolic oxidation, while the 3-chloro group improves hydrophobic contact.

-

Synthesis Insight: The aniline is coupled to the quinazoline core via an SNAr reaction, displacing a chlorine atom on the core. The nucleophilicity of the aniline is sufficient for this displacement without metal catalysis due to the high reactivity of the 4-chloroquinazoline.

2. Linezolid (Zyvox)

-

Target: Bacterial Ribosome (50S subunit).

-

Building Block: 3,4-Difluoroaniline (derivative).

-

Role: The 3-fluoro substituent on the central phenyl ring is crucial for potency against Gram-positive bacteria.

-

Synthesis Insight: The synthesis typically starts with 3,4-difluoronitrobenzene . A nucleophilic aromatic substitution (SNAr) replaces the 4-fluoro with morpholine. The nitro group is then hydrogenated to the aniline, which is subsequently converted to the oxazolidinone core.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Link

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Link

- Morgentin, R., et al. (2013). Physicochemical properties of fluorinated anilines. Bioorganic & Medicinal Chemistry, 21(1), 123-135.

-

FDA Drug Approvals Database. (2025). Search query: "Gefitinib", "Linezolid". Link

Sources

A Senior Application Scientist's Guide to the N-Alkylation of 3-(Trifluoromethyl)aniline: Methodologies, Mechanisms, and Practical Considerations

Introduction: The Strategic Importance of N-Alkylated 3-(Trifluoromethyl)aniline

In the landscape of modern medicinal and agricultural chemistry, the 3-(trifluoromethyl)aniline scaffold is a privileged structure. The potent electron-withdrawing nature of the trifluoromethyl group profoundly influences the physicochemical properties of the parent molecule, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. The subsequent N-alkylation of this core structure opens a gateway to a vast chemical space, enabling the synthesis of a diverse array of pharmacologically and agrochemically significant compounds. This technical guide provides an in-depth review of the primary methodologies for the N-alkylation of 3-(trifluoromethyl)aniline, offering a critical analysis of their mechanisms, practical applications, and strategic selection for researchers and drug development professionals.

The Challenge: The Deactivated Nucleophile

A central theme in the chemistry of 3-(trifluoromethyl)aniline is the reduced nucleophilicity of the nitrogen atom. The strong inductive effect of the -CF3 group diminishes the electron density on the aniline nitrogen, rendering it a less potent nucleophile compared to its non-fluorinated counterpart. Consequently, N-alkylation reactions often necessitate more forcing conditions, highly reactive electrophiles, or specialized catalytic systems to achieve efficient conversion.[1] This guide will explore how different synthetic strategies overcome this inherent challenge.

Direct N-Alkylation via Nucleophilic Substitution

This classical approach remains a cornerstone for the synthesis of N-alkylated anilines due to its straightforward execution. The reaction proceeds via an SN2 mechanism, where the aniline nitrogen attacks an alkyl halide or sulfonate, displacing the leaving group.

Mechanistic Rationale

The reaction is typically performed in a polar aprotic solvent in the presence of a base. The base is crucial for neutralizing the hydrohalic acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.

A significant drawback of this method is the potential for over-alkylation. The mono-alkylated product, an N-alkyl-3-(trifluoromethyl)aniline, is often more nucleophilic than the starting aniline, leading to a second alkylation event to form the tertiary amine.[2]

Key Experimental Considerations to Mitigate Over-alkylation

-

Stoichiometry Control: Utilizing an excess of 3-(trifluoromethyl)aniline relative to the alkylating agent can favor mono-alkylation.[2]

-

Slow Addition: A slow, dropwise addition of the alkylating agent maintains its low concentration, thereby reducing the likelihood of the mono-alkylated product being further alkylated.[2]

-

Temperature Management: Moderate reaction temperatures are crucial, as excessive heat can promote the second alkylation step.[2]

-

Choice of Base: A moderately strong base, such as potassium carbonate (K₂CO₃), is often preferred over stronger bases like sodium hydride to avoid excessively increasing the nucleophilicity of the product amine.[3]

Experimental Protocol: Synthesis of N-Propyl-3-(trifluoromethyl)aniline[2][3]

-

Reaction Setup: To a stirred solution of 3-(trifluoromethyl)aniline (1.0 eq.) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq.).

-

Addition of Alkylating Agent: Add propyl bromide (1.2 eq.) dropwise to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to 60-70°C and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-propyl-3-(trifluoromethyl)aniline.

Visualization: Direct N-Alkylation Workflow

Caption: Experimental workflow for direct N-alkylation.

Reductive Amination: A Highly Selective Alternative

Reductive amination is a powerful and highly selective method for the synthesis of mono-N-alkylated anilines, effectively avoiding the issue of over-alkylation.[4] The process involves the reaction of the aniline with an aldehyde or ketone to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding secondary amine.

Mechanistic Rationale

The reaction is typically a one-pot procedure. The initial condensation between the aniline and the carbonyl compound is often catalyzed by mild acid. The subsequent reduction of the C=N double bond of the imine is achieved using a hydride-based reducing agent. The key to the high selectivity is that the imine is more readily reduced than the starting carbonyl compound, and the resulting secondary amine does not react further under these conditions.

For electron-deficient anilines like 3-(trifluoromethyl)aniline, achieving efficient imine formation can be challenging. To overcome this, various protocols have been developed.[5]

Choice of Reducing Agent

Several reducing agents are commonly employed, each with its own advantages:

-

Sodium Borohydride (NaBH₄): A cost-effective choice, but it can also reduce the starting aldehyde/ketone.[4]

-

Sodium Cyanoborohydride (NaBH₃CN): Milder than NaBH₄ and selectively reduces imines in the presence of carbonyls, but introduces cyanide waste.[4]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reagent that is particularly effective for reductive aminations and is often the reagent of choice, avoiding the use of cyanide.[6]

-

Borane Complexes (e.g., BH₃·THF): Can be very effective, especially for challenging substrates, often in the presence of an acid.[5]

Experimental Protocol: Reductive Amination with Propanal[2]

-

Reaction Setup: Dissolve 3-(trifluoromethyl)aniline (1.0 eq.) and propanal (1.1 eq.) in a suitable solvent such as methanol or dichloromethane.

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution at room temperature.

-

Reaction: Stir the reaction at room temperature.

-

Monitoring: Monitor the progress by TLC or GC/MS until the starting material is consumed.

-

Work-up: Carefully quench the reaction by adding water or a dilute acid.

-

Extraction and Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography if necessary.

Visualization: Reductive Amination Mechanism

Caption: General mechanism of reductive amination.

Borrowing Hydrogen Catalysis: A Green and Atom-Economical Approach

The "Borrowing Hydrogen" (or hydrogen autotransfer) methodology represents a significant advancement in sustainable chemistry for C-N bond formation.[7] This strategy utilizes alcohols as alkylating agents, with water being the only byproduct, resulting in high atom economy.

Mechanistic Rationale

The reaction is catalyzed by transition metal complexes (e.g., Ru, Ir, Mn, Ni) and proceeds through a catalytic cycle:[7][8]

-

Dehydrogenation: The metal catalyst temporarily "borrows" two hydrogen atoms from the alcohol, oxidizing it to the corresponding aldehyde.

-

Condensation: The in situ generated aldehyde reacts with the aniline to form an imine, releasing a molecule of water.

-

Hydrogenation: The metal-hydride complex then transfers the "borrowed" hydrogen atoms to the imine, reducing it to the final N-alkylated aniline and regenerating the active catalyst.

Scope and Catalysts

A wide range of transition metal catalysts, both homogeneous and heterogeneous, have been developed for this transformation. While precious metals like Ruthenium and Iridium are highly effective, significant progress has been made with more earth-abundant metals like Manganese and Nickel.[7] The choice of catalyst and reaction conditions can be tailored to the specific aniline and alcohol coupling partners. For electron-deficient anilines, this method can be particularly effective, as the dehydrogenation step is often rate-limiting, and the subsequent steps proceed efficiently.

Experimental Protocol: General Procedure for Borrowing Hydrogen Catalysis

-

Reaction Setup: In a Schlenk tube or pressure vessel under an inert atmosphere, combine 3-(trifluoromethyl)aniline (1.0 eq.), the alcohol (1.2-2.0 eq.), the transition metal catalyst (e.g., 0.5-5 mol%), and a base (e.g., KOtBu or Cs₂CO₃).

-

Solvent: Add an anhydrous, high-boiling solvent such as toluene or dioxane.

-

Reaction: Seal the vessel and heat the mixture to the required temperature (typically 80-140°C) for the specified time (e.g., 12-24 hours).

-

Work-up and Purification: After cooling, the reaction mixture is typically filtered, concentrated, and purified by column chromatography.

Visualization: Borrowing Hydrogen Catalytic Cycle

Caption: Catalytic cycle for borrowing hydrogen N-alkylation.

Buchwald-Hartwig Amination: For N-Aryl and N-Heteroaryl Derivatives

While the previous methods are primarily for introducing alkyl groups, the Buchwald-Hartwig amination is the preeminent method for forming C(aryl)-N bonds.[9] This palladium-catalyzed cross-coupling reaction is invaluable for synthesizing N-aryl or N-heteroaryl derivatives of 3-(trifluoromethyl)aniline.

Mechanistic Rationale

The catalytic cycle involves the oxidative addition of an aryl halide or triflate to a Pd(0) complex, followed by coordination of the aniline, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[9][10]

Key Components

-

Palladium Source: Typically Pd(OAc)₂ or Pd₂(dba)₃.

-

Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are critical for facilitating the key steps of the catalytic cycle.[11]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required.

-

Substrate: The reaction is broadly applicable to aryl bromides, iodides, chlorides, and triflates.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[12]

-

Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq.), 3-(trifluoromethyl)aniline (1.2 eq.), sodium tert-butoxide (1.4 eq.), the palladium precatalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Solvent: Add anhydrous, degassed toluene or dioxane via syringe.

-

Reaction: Heat the mixture with stirring at 80-110°C until the starting material is consumed (monitor by GC or LC-MS).

-

Work-up and Purification: Cool the reaction, dilute with an organic solvent, filter through a pad of celite, concentrate, and purify by column chromatography.

Visualization: Buchwald-Hartwig Amination Cycle

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Comparative Summary of N-Alkylation Methodologies

The selection of an appropriate N-alkylation strategy depends on the desired product, available starting materials, and required functional group tolerance.

| Method | Alkylating Agent | Key Reagents/Catalyst | Selectivity (Mono-alkylation) | Advantages | Disadvantages |

| Direct Alkylation | Alkyl Halide/Sulfonate | Base (e.g., K₂CO₃) | Moderate to Good | Simple procedure, readily available reagents. | Risk of over-alkylation, formation of salt waste.[2] |

| Reductive Amination | Aldehyde or Ketone | Reducing Agent (e.g., NaBH(OAc)₃) | Excellent | High selectivity, mild conditions, broad scope.[4] | Requires carbonyl compound, stoichiometric reductant. |

| Borrowing Hydrogen | Alcohol | Transition Metal Catalyst (e.g., Ru, Ir) | Excellent | Atom-economical, water is the only byproduct, "green".[2] | Requires specific metal catalyst, often high temperatures. |

| Buchwald-Hartwig | Aryl Halide/Triflate | Pd Catalyst, Ligand, Base | N/A (for N-Arylation) | Broad scope for aryl groups, high functional group tolerance.[9] | Requires expensive catalyst/ligand, inert conditions. |

Conclusion and Outlook

The N-alkylation of 3-(trifluoromethyl)aniline is a critical transformation for the synthesis of valuable molecules in the life sciences. While classical direct alkylation remains a viable option, modern catalytic methods offer superior selectivity and sustainability. Reductive amination provides a robust and highly selective route to mono-alkylated products, effectively circumventing the issue of over-alkylation. For applications demanding the utmost in green chemistry principles, the borrowing hydrogen methodology, utilizing alcohols as alkylating agents, stands out as an elegant and atom-economical solution. Finally, for the construction of N-aryl linkages, the Buchwald-Hartwig amination remains the gold standard.

As a senior application scientist, I advise that the choice of method should be guided by a thorough consideration of the target molecule's structure, the cost of reagents, and the desired scale of the synthesis. The continued development of more active and selective catalysts, particularly those based on earth-abundant metals, will undoubtedly further expand the synthetic chemist's toolbox for accessing this important class of compounds.

References

-

CSIR-NIScPR. (2023). The Synthesis, Spectral, Crystal, computational studies and antimicrobial activities of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines. Indian Journal of Chemistry. [Link]

-

Linciano, P., Pizzetti, M., Porcheddu, A., & Taddei, M. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett, 24(17), 2249-2254. [Link]

-

Bähn, S., et al. (2015). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 6, 5941. [Link]

-

Zhang, G., et al. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega, 8(39), 36247-36254. [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

-

Fang, Z., et al. (2023). An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions. Organic Chemistry Frontiers, 10(2), 373-378. [Link]

-

Fujita, K., et al. (2015). Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. Journal of the American Chemical Society, 137(20), 6429-6432. [Link]

-

Khusnutdinov, R. I., & Bayguzina, A. R. (2011). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Russian Journal of General Chemistry, 81, 1489-1494. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Gasińska, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7369. [Link]

-

Blackwell, L. F., et al. (1970). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Journal of the Chemical Society B: Physical Organic, 157-160. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Ishii, Y., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition, 49(48), 9292-9295. [Link]

-

ResearchGate. (2023). Synthesis of meta-Substituted Anilines via Three-Component Reaction of Acetone, Amines, and 1,3-Diketones. [Link]

-

Zhang, G., et al. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega, 8(39), 36247–36254. [Link]

-

Bayguzina, A. R., & Khusnutdinov, R. I. (2015). Catalytic N-Alkylation of Anilines. Catalysis in Industry, 7(3), 223-238. [Link]

-

Arjunan, V., et al. (2012). Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 727-740. [Link]

-

Hu, X., et al. (2019). Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. Chemical Science, 10(12), 3564-3572. [Link]

-

Beier, P., et al. (2015). Synthesis of isomeric (3,3,3-trifluoropropyl)anilines. Tetrahedron Letters, 56(13), 1735-1737. [Link]

-

ResearchGate. (2020). N‐methylation of aniline and methanol with catalyst 2. [Link]

-

Li, F., et al. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics, 41(12), 1545-1554. [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

-

Yang, Q., et al. (2018). Additive-free N-Methylation of Amines with Methanol over Supported Iridium Catalyst. Green Chemistry, 20(23), 5449-5455. [Link]

-

PubChem. (n.d.). N-(propan-2-yl)-3-(trifluoromethyl)aniline. [Link]

-

ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. [Link]

-

Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]

- Google Patents. (2019). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.

-

Zhou, Q., et al. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications, 61(63), 8823-8843. [Link]

-

de la Torre, A., et al. (2023). Trifluoromethylarylation of alkenes using anilines. Chemical Science, 14(42), 12083-12090. [Link]

-

Jadhav, V. M., et al. (2007). Alkylation of aniline with ethanol over Zn1-xMnxFe2O4 (x= 0, 0.25, 0.50, 0.75 and 1) ferrospinels. Indian Journal of Chemical Technology, 14, 272-278. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of N-benzyl-3-(trifluoromethyl)aniline via reductive amination

Application Note: Chemoselective Synthesis of N-Benzyl-3-(trifluoromethyl)aniline via Direct Reductive Amination

Executive Summary

This application note details a robust, high-yielding protocol for the synthesis of this compound. By leveraging direct reductive amination with [1], researchers can achieve excellent chemoselectivity[2]. The methodology addresses the inherent low nucleophilicity of trifluoromethyl-substituted anilines through rational solvent and catalyst selection, providing a self-validating workflow suitable for pharmaceutical intermediate synthesis.

Reaction Design & Mechanistic Causality

The synthesis of secondary amines from primary anilines and aldehydes is a cornerstone of medicinal chemistry. However, the 3-(trifluoromethyl)aniline substrate presents a specific kinetic challenge. The strongly electron-withdrawing trifluoromethyl (-CF₃) group exerts a powerful inductive effect, significantly reducing the electron density on the amine nitrogen. This renders the aniline a poor nucleophile, slowing the initial attack on benzaldehyde[3].

To overcome this thermodynamic barrier without causing side reactions, the reaction is engineered with three causal pillars:

-

Electrophilic Activation via Acetic Acid: A stoichiometric amount of glacial acetic acid (AcOH) is introduced. AcOH selectively protonates the carbonyl oxygen of benzaldehyde, enhancing its electrophilicity. Because 3-(trifluoromethyl)aniline is weakly basic, it remains largely unprotonated in the presence of weak acetic acid, preserving its nucleophilicity for the crucial hemiaminal formation[3].

-

Chemoselective Hydride Transfer: Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized as the reductant. The three sterically bulky, electron-withdrawing acetate ligands stabilize the boron-hydrogen bond, making STAB significantly milder than sodium borohydride (NaBH₄)[4]. STAB does not readily reduce aldehydes at room temperature; instead, it selectively reduces the transient, highly electrophilic iminium ion generated after dehydration[2].

-

Aprotic Solvent Kinetics: 1,2-Dichloroethane (DCE) is selected as the solvent. DCE provides optimal solubility for all reagents and supports faster reaction kinetics for STAB-mediated reductions compared to coordinating solvents like THF[2].

Fig 1: Mechanistic logic of direct reductive amination highlighting chemoselective hydride transfer.

Comparative Reagent Efficacy

The selection of STAB is grounded in comparative empirical data. Alternative reducing agents often fail to balance reactivity with chemoselectivity, leading to over-reduction of the aldehyde or toxic byproducts[5].

| Reducing Agent | Reagent Equivalents | Typical Yield (%) | Chemoselectivity | Operational Drawbacks |

| NaBH(OAc)₃ (STAB) | 1.4 - 1.5 eq | 85 - 95% | Excellent (Imine > Aldehyde) | Mild gas evolution during aqueous quench[2]. |

| NaBH₃CN | 1.2 - 1.5 eq | 70 - 80% | Good (pH dependent) | Highly toxic; generates HCN gas upon acidic workup[3]. Sluggish with weak amines[3]. |